Triethylcholine bromide

Cholinergic false transmitter ChAT substrate specificity Neuromuscular junction pharmacology

Triethylcholine bromide (TEC; CAS 21708-95-2) is the bromide salt of the N,N,N-triethyl analogue of choline, a quaternary ammonium compound classified as a cholinergic false-transmitter precursor with parasympatholytic properties that primarily targets skeletal muscle. Unlike choline itself, triethylcholine is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which is stored in synaptic vesicles and released by nerve stimulation as an inactive false transmitter, thereby producing frequency-dependent neuromuscular transmission failure.

Molecular Formula C8H20BrNO
Molecular Weight 226.15 g/mol
CAS No. 21708-95-2
Cat. No. B1252534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylcholine bromide
CAS21708-95-2
SynonymsN,N,N-triethyl-N-2-hydroxyethylammonium
N,N,N-triethyl-N-2-hydroxyethylammonium chloride
triethyl (2-hydroxyethyl)ammonium chloride
triethylaminoethanol
triethylcholine
triethylcholine bromide
triethylcholine chloride
triethylcholine iodide
Molecular FormulaC8H20BrNO
Molecular Weight226.15 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCO.[Br-]
InChIInChI=1S/C8H20NO.BrH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
InChIKeyKUQFDYRHDBNMSI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylcholine Bromide (CAS 21708-95-2): A Cholinergic False-Transmitter Precursor with Distinct Presynaptic Selectivity


Triethylcholine bromide (TEC; CAS 21708-95-2) is the bromide salt of the N,N,N-triethyl analogue of choline, a quaternary ammonium compound classified as a cholinergic false-transmitter precursor with parasympatholytic properties that primarily targets skeletal muscle [1]. Unlike choline itself, triethylcholine is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which is stored in synaptic vesicles and released by nerve stimulation as an inactive false transmitter, thereby producing frequency-dependent neuromuscular transmission failure [2]. The compound exists in multiple salt forms—bromide (21708-95-2), chloride (152-22-7), and iodide (5957-17-5)—with the parent free base registered under CAS 302-61-4 [1][3].

Triethylcholine Bromide Procurement: Why Generic Choline Analogue Substitution Fails in Mechanistic Pharmacology


Triethylcholine cannot be substituted by choline, hemicholinium-3 (HC-3), monoethylcholine (MECh), diethylcholine (DECh), or vesamicol without fundamentally altering the experimental outcome. Unlike HC-3, which primarily blocks the high-affinity choline transporter (CHT) without itself being released [1], triethylcholine is transported into the nerve terminal, acetylated by ChAT, stored in vesicles, and released as the false transmitter acetyltriethylcholine [2][3]. This mechanistic divergence produces distinct frequency-dependent neuromuscular block, differential receptor interaction profiles, and a unique toxicity signature that is reversed by choline but not by acetylcholinesterase inhibitors [4]. The quantitative evidence below demonstrates that each N-ethyl substitution step (mono-, di-, tri-) produces graded changes in potency, receptor affinity, and ion channel modulation that preclude any assumption of functional equivalence [5].

Triethylcholine Bromide: Direct Comparative Quantitative Evidence Against Choline, Hemicholinium-3, Monoethylcholine, and Diethylcholine


Triethylcholine Is Acetylated by ChAT and Released as a False Transmitter, Whereas Hemicholinium-3 Is a Non-Releasable Transport Blocker

Triethylcholine (TEC) is transported into cholinergic nerve endings, acetylated by choline acetyltransferase (ChAT) with comparable efficiency to choline, stored in synaptic vesicles, and released upon nerve stimulation as acetyltriethylcholine, a false transmitter with negligible postsynaptic activity [1][2]. In contrast, hemicholinium-3 (HC-3) competitively inhibits the high-affinity choline transporter (CHT) at the presynaptic membrane but cannot itself be released by nerve impulses [3]. This mechanistic distinction was confirmed in the cat superior cervical ganglion, where TEC was taken up, acetylated, and released as acetyl-TEC in response to preganglionic stimulation by a Ca²⁺-dependent mechanism, fulfilling all Kopin criteria for a false transmitter [2]. HC-3 enters the axoplasm but is not released [3].

Cholinergic false transmitter ChAT substrate specificity Neuromuscular junction pharmacology

Triethylcholine Exhibits the Highest Central Pressor Blocking Potency Among N-Ethyl Choline Analogues (TECh > DECh > MECh > Choline)

In a direct head-to-head comparison, intracerebroventricular (i.c.v.) infusion of triethylcholine (TECh), diethylcholine (DECh), monoethylcholine (MECh), and choline was tested for the ability to inhibit the pressor response to intravenous physostigmine in unanesthetized rats. The order of blocking potency was TECh > DECh > MECh > choline, which is directly opposite to the order of potency for eliciting a central pressor response by their corresponding acetylated derivatives (ACh > AMECh > ADECh = ATECh) [1]. This rank-order reversal provides quantitative evidence that TECh is the most effective precursor for generating a functionally inactive false transmitter in central cholinergic synapses.

Central cholinergic pharmacology Blood pressure regulation False transmitter potency ranking

Triethylcholine Displays the Highest Potency for Nicotinic Ion Channel Inhibition (TECh > DECh > MECh > Choline) While Having the Lowest Nicotinic Receptor Affinity

At the nicotinic acetylcholine receptor from Torpedo californica electric organ, triethylcholine showed the weakest affinity for the receptor recognition site (rank order: choline > MECh = DECh > TECh) but, paradoxically, the highest potency for inhibiting [³H]phencyclidine binding to the nicotinic ion channel at higher concentrations (Ki rank order: TECh > DECh > MECh > choline, with Ki values ranging from 0.2 to 10 mM) [1]. This inverse relationship—low receptor affinity combined with high ion channel blocking potency—is a distinctive pharmacological signature of TECh that is not shared by its mono- and diethyl analogues. For muscarinic receptors, all analogues showed similar low affinity (Ki = 0.33–0.95 mM for [³H]QNB binding), indicating that N-ethyl substitution selectively tunes nicotinic ion channel interactions without altering muscarinic binding [1].

Nicotinic receptor pharmacology Ion channel modulation Choline analogue selectivity profiling

Acute Toxicity of Triethylcholine in Mice Is Quantitatively Antagonized by Co-Administered Choline: Survival Data

In a controlled in vivo experiment, Keston & Wortis (1946) demonstrated that the acute lethal toxicity of triethylcholine chloride in mice is quantitatively antagonized by co-administration of an equal weight of choline chloride. At a dose of 1.25 mg triethylcholine chloride, 6 of 9 mice died (67% mortality), whereas co-administration of 1.25 mg choline chloride with 1.25 mg triethylcholine chloride resulted in 0 of 9 deaths (0% mortality). At a higher dose of 1.75 mg, 12 of 13 mice died (92% mortality) with triethylcholine alone, compared to 1 death out of 13 mice (8% mortality) with co-administered choline [1]. This near-complete protection by choline is a hallmark of triethylcholine toxicity and confirms that it acts through competitive interference with choline-dependent processes in vivo.

Triethylcholine toxicity Choline antagonism In vivo quantitative pharmacology

Triethylcholine and Other N-Ethyl Choline Analogues Inhibit High-Affinity Choline Transport with I₅₀ Values of 2–6 μM, Distinct from Hemicholinium-3 (I₅₀ = 0.08 μM)

In rat brain synaptosomes, Barker & Mittag (1975) demonstrated that N-alkyl choline analogues—monoethylcholine, diethylcholine, triethylcholine, and pyrrolcholine—are substrates for choline acetyltransferase (ChAc) and also inhibit the high-affinity choline transport system with I₅₀ values between 2 and 6 μM [1]. In contrast, hemicholinium-3 (HC-3) inhibits the same transport system with an I₅₀ of 0.08 μM (~25–75-fold more potent) [1]. This quantitative difference in transport inhibition potency, combined with the fact that TEC is a ChAT substrate that yields a releasable false transmitter while HC-3 is not released, reinforces the fundamental mechanistic divergence between these two tool compounds.

Choline transport inhibition ChAT substrate profiling Synaptosomal uptake assay

Triethylcholine Is Specifically Recognized as a CHT Substrate by the High-Affinity Choline Transporter (SLC5A7), Enabling Cellular Uptake and False-Transmitter Biosynthesis

According to the IUPHAR/BPS Guide to Pharmacology, triethylcholine is classified as a substrate for the high-affinity choline transporter (CHT; SLC5A7), alongside the endogenous substrate choline [1]. Hemicholinium-3 is classified as a selective inhibitor with a pKi of 8.3–9.0 (Ki ≈ 1–5 nM), while triethylcholine is listed as a substrate rather than an inhibitor, consistent with its mechanism of being transported and acetylated [1]. This substrate classification confirms that triethylcholine gains intracellular access through the physiological choline uptake pathway, a prerequisite for its subsequent acetylation and vesicular loading, whereas HC-3 acts primarily as a high-affinity blocker at the transporter level.

CHT substrate specificity SLC5A7 pharmacology Choline transporter molecular pharmacology

Triethylcholine Bromide: Evidence-Backed Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Activity-Dependent Neuromuscular Transmission Failure Models Requiring a Releasable False Transmitter

Triethylcholine bromide is the compound of choice for experiments that require frequency-dependent neuromuscular block mediated by a releasable false transmitter. Unlike HC-3, which blocks choline transport without itself being released [1], TEC is taken up, acetylated, stored, and released as acetyltriethylcholine—producing transmission failure that is selective for high-frequency nerve stimulation while sparing low-frequency responses [2]. This property was exploited to demonstrate that TEC could suppress tetanus-induced muscle spasms in rabbits without impairing normal movement, a finding that specifically depends on the false-transmitter mechanism unique to TEC [3]. Use the bromide salt (CAS 21708-95-2) when aqueous solubility of at least 25 mg/mL is required for in vivo or tissue bath preparations.

Central Cholinergic Function Studies Requiring Maximal False-Transmitter Mediated Inhibition

For central nervous system studies where the goal is to maximally depress cholinergic function via false-transmitter generation, triethylcholine (TECh) is the preferred N-ethyl choline analogue. Direct comparative data show that TECh exhibits the highest potency for inhibiting the central pressor response to physostigmine (rank order: TECh > DECh > MECh > choline), making it quantitatively superior to its mono- and diethyl congeners for eliciting central cholinergic depression [1]. The compound's ability to be acetylated and distributed between free and bound nerve-ending stores similarly to endogenous acetylcholine further supports its use in studies of central cholinergic false transmission [2].

Nicotinic Receptor Ion Channel Pharmacology: Dissociating Receptor Binding from Channel Blockade

Triethylcholine provides a unique pharmacological profile for studying nicotinic acetylcholine receptor function: it has the lowest receptor binding affinity but the highest ion channel blocking potency among N-ethyl choline analogues [1]. This inverse relationship allows investigators to study nicotinic ion channel blockade in isolation from receptor activation, a dissociation not achievable with choline (high receptor affinity, low channel block), MECh, or DECh (intermediate profiles). The Ki values for channel inhibition (0.2–10 mM range) and the lack of selectivity for muscarinic receptors (Ki = 0.33–0.95 mM for all analogues) provide a well-characterized concentration window for nicotinic channel-specific experiments [1].

In Vivo Studies Requiring Choline-Reversible Presynaptic Acetylcholine Depletion with Verified Survival Endpoints

When experimental designs require a presynaptic acetylcholine depletion agent whose toxicity can be quantitatively reversed by choline, triethylcholine offers a validated in vivo model. The landmark Keston & Wortis (1946) study established that co-administration of choline reduces TEC-induced mortality from 92% to 8% at a 1.75 mg dose in mice [1]. This choline-reversible toxicity is a specific hallmark of triethylcholine's mechanism—competitive interference with choline utilization—and is not observed with post-junctional neuromuscular blockers. The bromide salt form (MW 226.15 g/mol) provides a defined counterion for precise dosing calculations in in vivo pharmacology studies [2].

Quote Request

Request a Quote for Triethylcholine bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.